molecular formula C8H7BrN2O3S2 B5701266 5-BROMO-N-(5-METHYL-12-OXAZOL-3-YL)THIOPHENE-2-SULFONAMIDE

5-BROMO-N-(5-METHYL-12-OXAZOL-3-YL)THIOPHENE-2-SULFONAMIDE

Cat. No.: B5701266
M. Wt: 323.2 g/mol
InChI Key: VYFXXAOWJPBNHC-UHFFFAOYSA-N
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Description

5-BROMO-N-(5-METHYL-12-OXAZOL-3-YL)THIOPHENE-2-SULFONAMIDE is a complex organic compound that features a combination of bromine, oxazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-(5-METHYL-12-OXAZOL-3-YL)THIOPHENE-2-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the bromination of thiophene derivatives followed by sulfonamide formation. The reaction conditions often require the use of solvents like dichloromethane or dimethylformamide (DMF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N-(5-METHYL-12-OXAZOL-3-YL)THIOPHENE-2-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-BROMO-N-(5-METHYL-12-OXAZOL-3-YL)THIOPHENE-2-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-BROMO-N-(5-METHYL-12-OXAZOL-3-YL)THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-N-(5-METHYL-12-OXAZOL-3-YL)THIOPHENE-2-SULFONAMIDE is unique due to its combination of bromine, oxazole, and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-bromo-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O3S2/c1-5-4-7(10-14-5)11-16(12,13)8-3-2-6(9)15-8/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFXXAOWJPBNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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